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Compound of Interest

Methyl [4-
Compound Name:
(chlorosulfonyl)phenyl]carbamate

Cat. No. B1330892

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for Methyl [4-
(chlorosulfonyl)phenyl]carbamate against relevant alternative compounds. The objective is
to offer a comprehensive resource for the identification, characterization, and quality control of
this important chemical intermediate. The supporting data is presented in clear, structured
tables, and detailed experimental protocols are provided for each analytical technique.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for Methyl [4-
(chlorosulfonyl)phenyl]carbamate and two comparative compounds: Methyl
phenylcarbamate and 4-methylbenzenesulfonyl chloride. This comparison allows for the clear
attribution of spectral features to the distinct functional moieties within the target molecule.

Table 1: *H NMR Spectroscopic Data (CDCIs)
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Compound Ar-H (ppm) -NH (ppm) -CHs (ppm) Other
Methyl [4-
(chlorosulfonyl)p 7.3-7.9 (M) 6.5-7.5 (br s) 3.8 (s) -
henyl]carbamate
Methyl
7.0-7.4 (m) ~6.8 (br s) 3.77 (s) -
phenylcarbamate
4-
methylbenzenes 7.4 (d), 7.8 (d) - - 2.4 (s, Ar-CHs)
ulfonyl chloride
Table 2: 13C NMR Spectroscopic Data (CDCIs)
Compound C=0 (ppm) Ar-C (ppm) -CHs (ppm) Other
Methyl [4-
Data not Data not Data not
(chlorosulfonyl)p _ ' _ -
available available available
henyl]carbamate
Methyl ~118, 123, 129,
~154 ~52 -
phenylcarbamate 138
4-
~127, 130, 135,
methylbenzenes - 145 - ~22 (Ar-CHs)

ulfonyl chloride

Note: Experimental 33C NMR data for Methyl [4-(chlorosulfonyl)phenyl]carbamate is not

readily available in the searched literature. Based on the structures of the comparative

compounds, the carbonyl carbon is expected to appear around 153-155 ppm, the aromatic

carbons between 120-145 ppm, and the methyl carbon around 53 ppm.

Table 3: IR Spectroscopic Data (cm™1)
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S=0 Stretch

Compound N-H Stretch C=0 Stretch C-0O Stretch
(asym/sym)
Methyl [4-
(chlorosulfonyl)p ~3300-3400 ~1700-1730 ~1370/~1180 ~1220
henyl]carbamate
Methyl
~3310 ~1730 - ~1230
phenylcarbamate
4-
methylbenzenes - - ~1370/~1170 -
ulfonyl chloride
Table 4. Mass Spectrometry Data (m/z)
Compound Molecular lon (M*) Key Fragment lons
Methyl [4-
190 ([M-COOCHSs]*), 141 ([M-
(chlorosulfonyl)phenyllcarbam 249/251 (33CIFR7CI)
SO02CI]*), 92, 65
ate
Methyl phenylcarbamate 151 106, 93, 77, 65

4-methylbenzenesulfonyl
Hiorid 190/192 (3>CIfF7Cl) 155 ([M-CI1*), 91 ([M-SO=2CI]*)
chloride

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.
These protocols are generalized and may require optimization based on the specific
instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Approximately 5-10 mg of the analyte was dissolved in 0.6-0.8 mL of
deuterated chloroform (CDCIs). Tetramethylsilane (TMS) was used as an internal standard (0O

ppm).
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Instrumentation: *H and 3C NMR spectra were recorded on a standard NMR spectrometer
operating at a frequency of 300 MHz for protons.

H NMR Acquisition: Proton spectra were acquired with a spectral width of 10-15 ppm, a
relaxation delay of 1-2 seconds, and 16-32 scans.

13C NMR Acquisition: Carbon spectra were acquired with a spectral width of 200-220 ppm, a
relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve an adequate
signal-to-noise ratio. Proton decoupling was applied to simplify the spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation: A small amount of the solid sample was finely ground with potassium
bromide (KBr) powder in an agate mortar and pestle. The mixture was then pressed into a
thin, transparent pellet using a hydraulic press.

Instrumentation: FT-IR spectra were recorded on a standard FT-IR spectrometer.

Data Acquisition: The spectrum was recorded in the mid-infrared range (4000-400 cm~1) with
a resolution of 4 cm~*. A background spectrum of a pure KBr pellet was acquired and
subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction: The sample was introduced into the mass spectrometer via a direct
insertion probe or after separation by gas chromatography (for volatile compounds).

lonization: Electron impact (El) ionization was used with an electron energy of 70 eV.

Mass Analysis: The resulting ions were separated based on their mass-to-charge ratio (m/z)
using a quadrupole mass analyzer.

Detection: The ion abundance was measured using an electron multiplier detector, and the
data was plotted as a mass spectrum.

Visualization of Experimental Workflow
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The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like Methyl [4-(chlorosulfonyl)phenyl]carbamate.
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« To cite this document: BenchChem. [Spectroscopic Analysis of Methyl [4-
(chlorosulfonyl)phenyl]carbamate: A Comparative Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1330892#spectroscopic-data-for-methyl-
4-chlorosulfonyl-phenyl-carbamate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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